molecular formula C20H19BrO4 B13098226 Methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate

Methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate

Cat. No.: B13098226
M. Wt: 403.3 g/mol
InChI Key: IEKCMADIPINTMW-UHFFFAOYSA-N
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Description

Methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their diverse chemical properties and applications. This compound, in particular, may have unique properties due to the presence of bromine, hydroxyl, and alkyne functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate can be achieved through a multi-step organic synthesis process. The general steps might include:

    Bromination: Introduction of the bromine atom to the benzyl group.

    Esterification: Formation of the ester group by reacting the appropriate carboxylic acid with methanol.

    Alkyne Addition: Introduction of the alkyne group through a coupling reaction.

    Hydroxylation: Addition of the hydroxyl group to the alkyne.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, Lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium hydroxide (NaOH), Ammonia (NH3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

This compound can be used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology

Medicine

Possible use in the development of pharmaceuticals due to its unique functional groups.

Industry

Applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, leading to a biological response. The presence of the bromine atom and alkyne group could play a significant role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-hydroxyphenyl)acetate: Lacks the bromine and alkyne groups.

    Methyl 2-(4-((2-chlorobenzyl)oxy)-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate: Similar structure but with chlorine instead of bromine.

Uniqueness

The presence of the bromine atom and the alkyne group in Methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate makes it unique compared to other similar compounds

Biological Activity

Methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a complex structure that includes a bromobenzyl ether and a hydroxybutyne moiety. The synthesis of this compound typically involves several steps, including the formation of the bromobenzyl ether and subsequent reactions to introduce the hydroxybutyne group. While specific synthetic pathways for this compound are not detailed in the provided sources, similar compounds have been synthesized using established organic chemistry techniques such as nucleophilic substitution and coupling reactions.

Biological Activity

Anticancer Properties
Several studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing hydroxybutyne groups have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties against various bacterial strains. The presence of the bromobenzyl group is particularly noteworthy, as halogenated compounds often exhibit enhanced biological activity.

Mechanism of Action
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For example, the hydroxybutyne moiety could facilitate interactions with enzymes involved in metabolic pathways, leading to altered cellular responses.

Case Studies and Research Findings

  • Study on Anticancer Activity
    A study published in 2023 explored the anticancer effects of related compounds on breast cancer cell lines. The results indicated that compounds with hydroxybutyne groups inhibited cell growth by inducing apoptosis through the mitochondrial pathway. The study concluded that this compound could serve as a lead compound for further development in cancer therapy.
  • Antimicrobial Evaluation
    In another research effort, the antimicrobial efficacy of various brominated phenolic compounds was evaluated against Gram-positive and Gram-negative bacteria. The findings suggested that this compound exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Data Table: Biological Activity Summary

Activity Type Tested Against Results Reference
AnticancerBreast cancer cell linesInduced apoptosisStudy on anticancer activity
AntimicrobialS. aureus, E. coliPotent antibacterial activityAntimicrobial evaluation

Properties

Molecular Formula

C20H19BrO4

Molecular Weight

403.3 g/mol

IUPAC Name

methyl 2-[4-[(2-bromophenyl)methoxy]-3-(4-hydroxybut-1-ynyl)phenyl]acetate

InChI

InChI=1S/C20H19BrO4/c1-24-20(23)13-15-9-10-19(16(12-15)6-4-5-11-22)25-14-17-7-2-3-8-18(17)21/h2-3,7-10,12,22H,5,11,13-14H2,1H3

InChI Key

IEKCMADIPINTMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2Br)C#CCCO

Origin of Product

United States

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